Parathiosteroid A

Description

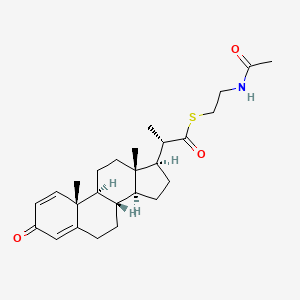

Structure

3D Structure

Properties

Molecular Formula |

C26H37NO3S |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

S-(2-acetamidoethyl) (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanethioate |

InChI |

InChI=1S/C26H37NO3S/c1-16(24(30)31-14-13-27-17(2)28)21-7-8-22-20-6-5-18-15-19(29)9-11-25(18,3)23(20)10-12-26(21,22)4/h9,11,15-16,20-23H,5-8,10,12-14H2,1-4H3,(H,27,28)/t16-,20-,21+,22-,23-,25-,26+/m0/s1 |

InChI Key |

XROBPOHDDGQXBF-HLQDYCRVSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)SCCNC(=O)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(=O)SCCNC(=O)C |

Synonyms |

parathiosteroid A |

Origin of Product |

United States |

Synthetic Methodologies for Parathiosteroid a and Analogs

Total Synthesis Strategies

The total synthesis of Parathiosteroid A was undertaken to confirm the structure assigned through spectroscopic analysis and to provide a scalable route for producing the compound and its analogs. acs.orgnih.gov Researchers have successfully devised synthetic pathways starting from readily available steroid precursors.

Synthetic Routes from Commercial Precursors

The synthesis of Parathiosteroid A has been accomplished starting from commercially available steroid derivatives. One successful route begins with 20-(hydroxymethyl)-pregnan-1,4-dien-3-one. acs.org An alternative starting material that has been utilized in the synthesis of related steroid structures is (+)-estrone. acs.org

The synthesis from 20-(hydroxymethyl)-pregnan-1,4-dien-3-one involves a series of oxidative steps to transform the C-22 primary hydroxyl group into the required carboxylic acid, which is a precursor to the final thioester. acs.org Direct conversion of this sterically hindered hydroxyl group proved challenging, necessitating a stepwise approach. acs.org

| Starting Material | Key Transformation | Target Molecule |

| 20-(hydroxymethyl)-pregnan-1,4-dien-3-one | Oxidation of C-22 hydroxyl group, thioesterification | Parathiosteroid A |

| (+)-Estrone | Transformation to a homoallylic alcohol, side chain installation | Parathiosteroid C |

This table outlines the key commercial precursors and their transformation into Parathiosteroid A and its analogs.

Regioselective and Stereoselective Transformations in Steroid Core Synthesis

The synthesis of the Parathiosteroid family requires precise control over the stereochemistry and regiochemistry of the steroid nucleus. For instance, in the synthesis of Parathiosteroid B, a Birch reduction of 20-(hydroxymethyl)-pregnan-1,4-dien-3-one was employed to yield a diol with a 5α steroid configuration, as confirmed by the carbon chemical shift of the C19 methyl group. acs.org

Furthermore, in the synthesis of Parathiosteroid C from (+)-estrone, a key step is the stereoselective hydrogenation of a Δ¹⁶ double bond. This transformation was successfully achieved to yield the desired alcohol in high yield. acs.org The choice of reagents and reaction conditions is critical to achieve the desired stereochemical outcome, which is a common challenge in steroid synthesis. wikipedia.org

Methodologies for the Formation of the Steroid Thioester Moiety

A defining feature of Parathiosteroid A is the thioester group in its side chain, a functionality rarely seen in natural steroids. acs.orgacs.orgnih.gov The formation of this moiety is a critical step in the total synthesis. The general strategy involves the initial oxidation of the C-22 alcohol to the corresponding carboxylic acid. acs.org

This carboxylic acid is then activated and coupled with N-acetylcysteamine to form the desired thioester. acs.org This thioesterification reaction is a key step that introduces the unique side chain characteristic of the parathiosteroids. acs.org The development of efficient methods for this transformation is essential for the synthesis of not only Parathiosteroid A but also its various analogs. nih.gov

Semi-synthesis and Derivatization Approaches

Semi-synthetic methods, which utilize naturally occurring or readily available complex molecules as starting points for modification, are invaluable for generating a diverse range of analogs for research. wikipedia.orgnih.gov This approach has been applied to the parathiosteroid family to probe structure-activity relationships and develop functional tools for biological studies. pronamar.com

Design and Preparation of Structural Analogs for Research Purposes

To understand the structural requirements for the cytotoxic activity of parathiosteroids, a series of analogs have been synthesized. acs.orgnih.gov These analogs feature modifications in both the steroid A-ring and the side chain. For example, analogs with varying degrees of oxidation in the A-ring were prepared to investigate the influence of this part of the molecule on bioactivity. acs.orgacs.org

Additionally, analogs were synthesized where the sulfur atom in the thioester side chain was replaced with an oxygen (ester) or a nitrogen atom (amide). acs.orgacs.org This was done to determine the importance of the thioester functionality for the observed cytotoxicity. These studies revealed that the XCH₂CH₂NHCOCH₃ moiety (where X can be S, O, or NH) is crucial for the antiproliferative activity of these compounds. acs.orgnih.gov

| Analog Type | Modification | Purpose |

| A-Ring Analogs | Varying oxidation levels | Investigate influence of A-ring on cytotoxicity |

| Side Chain Analogs | Replacement of sulfur with oxygen or nitrogen | Determine the importance of the thioester for bioactivity |

This table summarizes the types of structural analogs of Parathiosteroid A that have been synthesized for research.

Targeted Chemical Modifications for Biological Probes and Functional Studies

While the primary focus of the initial synthetic efforts was on confirming the structure and basic structure-activity relationship studies, the methodologies developed can be extended to create more sophisticated molecular probes. Targeted chemical modifications can be introduced to facilitate functional studies. For example, the incorporation of a fluorescent tag or a photoaffinity label could allow for the identification of the cellular targets of Parathiosteroid A.

Furthermore, the synthesis of biotinylated analogs could enable pull-down experiments to isolate and identify binding partners. While specific examples of such probes for Parathiosteroid A are not yet detailed in the literature, the synthetic routes established provide a clear pathway for their future development. These chemical tools would be instrumental in elucidating the mechanism of action of this intriguing class of natural products.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a critical process in chemical analysis, modifying a compound to produce a new substance with properties that are better suited for a specific analytical technique. For a complex molecule like Parathiosteroid A, derivatization can enhance detectability in mass spectrometry and aid in the confirmation of its structure.

Charge Reversal Derivatization Techniques for Mass Spectrometry

The analysis of many organic molecules, particularly those with carboxylic acid functionalities, can be challenging using electrospray ionization mass spectrometry (ESI-MS) in the common positive ion mode due to their poor ionization efficiency. While they can be analyzed in negative ion mode, this often results in lower sensitivity. Charge reversal derivatization is a powerful strategy to overcome this limitation. sgst.cngelest.com This technique involves chemically modifying the analyte to introduce a permanent positive charge, thereby significantly enhancing its ionization efficiency and detection sensitivity in positive mode ESI-MS. sgst.cnmdpi.com

This approach is particularly relevant to the synthetic precursors of Parathiosteroid A. The reported synthesis involves an intermediate carboxylic acid (compound 16 in the synthetic scheme) which is then converted to the final thioester. Current time information in Bangalore, IN. This carboxylic acid intermediate is an ideal candidate for charge reversal derivatization to improve its detection and quantification during analysis of the synthetic process.

Several reagents have been developed for this purpose. A widely used reagent is N-(4-aminomethylphenyl)pyridinium (AMPP). sgst.cnmdpi.com AMPP reacts with a carboxylic acid group to form a stable amide bond, attaching a pyridinium (B92312) moiety that carries a permanent positive charge. sgst.cn This derivatization can lead to a dramatic increase in sensitivity, with reports of up to a 60,000-fold improvement compared to the analysis of the underivatized acid. sgst.cn Another common reagent is dimethylaminophenacyl bromide (DmPABr), which reacts with carboxyl groups under mild basic conditions to attach a positively charged phenyl moiety, similarly enhancing chromatographic separation and mass spectrometric detection. pherobase.comorganic-chemistry.org

The general process for charge reversal derivatization is outlined below:

Table 1: General Protocol for Charge Reversal Derivatization| Step | Description | Purpose |

|---|---|---|

| 1. Analyte Isolation | The target molecule (e.g., a carboxylic acid precursor to Parathiosteroid A) is extracted or isolated from the reaction mixture. | To purify the sample before derivatization. |

| 2. Derivatization Reaction | The isolated analyte is reacted with a charge-reversal reagent (e.g., AMPP or DmPABr) under optimized conditions (e.g., specific solvent, temperature, and catalyst). mdpi.compherobase.com | To attach a permanently charged tag to the analyte. |

| 3. Quenching | The reaction is stopped, often by adding a quenching agent like formic acid. organic-chemistry.org | To prevent side reactions or degradation. |

| 4. LC-MS/MS Analysis | The derivatized sample is injected into a liquid chromatography-tandem mass spectrometry system and analyzed in positive ion mode. | To achieve high-sensitivity detection and quantification. |

This derivatization not only improves sensitivity but also enhances the specificity of the analysis, as the fragmentation patterns of the derivatized ion in the mass spectrometer can provide additional structural information. sgst.cn

Hydrofluoric Acid-Based Derivatization Protocols for Structural Analysis

Hydrofluoric acid (HF), typically used in a less volatile form such as an HF-pyridine complex, is a powerful reagent in organic synthesis and structural analysis. Its primary application in the context of complex molecules like steroids is for the cleavage of silyl (B83357) ether protecting groups. gelest.comsoton.ac.uk

Silyl ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS)) are among the most common protecting groups for hydroxyl (-OH) functionalities. mdpi.com They are widely used during multi-step syntheses of natural products to mask reactive alcohol groups while other parts of the molecule are being modified. soton.ac.uk The confirmation of a proposed structure often relies on its total synthesis. In such synthetic routes, the selective protection and deprotection of hydroxyl groups is paramount.

The cleavage of a silyl ether, or desilylation, regenerates the original hydroxyl group. This is a critical final step in many synthetic sequences. HF is particularly effective for this transformation due to the exceptionally high strength of the silicon-fluorine (Si-F) bond that is formed during the reaction. soton.ac.uk

While the published synthesis of Parathiosteroid A does not explicitly detail the use of silyl ether protecting groups and subsequent HF deprotection, this methodology is a standard and fundamental tool in steroid synthesis. Current time information in Bangalore, IN. If a synthetic strategy for Parathiosteroid A or its analogs were to employ silyl ethers to protect hydroxyl groups on the steroid nucleus, an HF-based protocol would be a viable method for their removal.

The choice of fluoride (B91410) reagent and reaction conditions allows for selective deprotection. For instance, different silyl ethers exhibit varying stability to acidic conditions, and reagents like HF-pyridine can cleave robust silyl ethers where other reagents might fail. gelest.comsoton.ac.uk

Table 2: Representative Protocol for Silyl Ether Cleavage with HF-Pyridine

| Step | Description |

|---|---|

| 1. Substrate Preparation | The silyl-protected steroid is dissolved in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). soton.ac.uk |

| 2. Reagent Addition | A solution of HF-pyridine is added to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. gelest.com |

| 3. Reaction Monitoring | The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) until the starting material is consumed. |

| 4. Workup | The reaction is carefully quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. |

| 5. Purification | The crude product is purified, typically by column chromatography, to yield the deprotected alcohol. |

This deprotection step is crucial for confirming that the synthetic product matches the natural compound, thereby validating its structure. The ability to selectively remove these protecting groups without affecting other sensitive parts of the molecule is a key consideration in the synthetic planning for complex natural products. soton.ac.uk

Biosynthetic Pathways and Metabolic Transformations of Parathiosteroid a

Elucidation of Proposed Biosynthetic Origins of Parathiosteroid A

Parathiosteroid A was first isolated from a 2-propanol extract of the soft coral Paragorgia sp., which was collected in Madagascar. nih.govmdpi.com Along with its analogs, Parathiosteroid B and C, its structure was determined through detailed spectroscopic analysis and later confirmed by chemical synthesis. nih.gov The presence of a thioester at position C22 of the steroid side chain is a highly unusual feature for a natural steroid. nih.gov

Scientists have proposed that Parathiosteroid A is likely a biosynthetic intermediate within a metabolic pathway responsible for the degradation of the steroid side chain. nih.govacs.org This hypothesis is based on the nature of its chemical structure, which resembles intermediates seen in other well-known degradation pathways, such as the beta-oxidation of fatty acids. The organism, Paragorgia sp., may utilize this pathway to modify dietary sterols or to produce specific bioactive compounds. nih.gov

Enzymatic Mechanisms Involved in Parathiosteroid Thioesterogenesis

The formation of the thioester bond in Parathiosteroid A, a process termed thioesterogenesis, is central to its biosynthesis. While the specific enzymes from Paragorgia sp. have not yet been isolated and characterized, the mechanism is believed to be analogous to other thioester formation reactions in biochemistry. This process would involve the enzymatic activation of a carboxylic acid precursor on the steroid side chain.

This activation is typically facilitated by an acyl-CoA synthetase enzyme, which would catalyze the reaction between the steroid carboxylic acid, Coenzyme A (CoA), and ATP. The resulting steroid-CoA thioester is an "activated" molecule, primed for further metabolic transformation. The specific thioester in Parathiosteroid A is not with CoA itself, but with an N-acetylcysteamine moiety, suggesting a final transfer step from a CoA-activated intermediate or a direct condensation catalyzed by a specialized synthetase complex.

Role as a Biosynthetic Intermediate in Steroid Side Chain Degradation

The prevailing hypothesis is that Parathiosteroid A is a captured intermediate in a pathway that shortens the side chain of a precursor steroid. nih.govacs.org This type of side-chain cleavage is a known process in various organisms, including bacteria and mammals, for metabolizing sterols like cholesterol. The discovery of Parathiosteroid A provides evidence that similar pathways exist in marine invertebrates. nih.gov

The formation of a thioester linkage is a critical step in many metabolic pathways, serving to activate a molecule for subsequent reactions. The proposed biosynthesis of Parathiosteroid A strongly implicates the involvement of Coenzyme A (CoA). nih.govacs.org In this context, a precursor steroid with a full-length side chain ending in a carboxyl group would first be activated by being converted into a CoA thioester. This activation increases the acidity of the alpha-carbon, making it susceptible to the enzymatic reactions of the beta-oxidation pathway. The energy required for this activation is typically supplied by the hydrolysis of ATP.

Beta-oxidation is a major catabolic process for breaking down fatty acids, but its chemical principles are also applied to the degradation of other molecules, including the side chains of steroids. nih.gov The proposed pathway leading to Parathiosteroid A likely involves a series of beta-oxidation cycles. nih.govacs.org Each cycle consists of four core enzymatic reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

Thiolysis: A thiolase enzyme cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain.

Parathiosteroid A represents an intermediate that has undergone such a degradation process, where the resulting thioester has accumulated within the organism. nih.gov

Involvement of Coenzyme A Activation Processes in Metabolism

Connections to General Isoprenoid and Sterol Biosynthesis Pathways

Like all steroids, the fundamental carbon skeleton of Parathiosteroid A originates from the isoprenoid biosynthesis pathway. This universal pathway begins with the assembly of five-carbon isoprene (B109036) units (isopentenyl pyrophosphate and its isomer, dimethylallyl pyrophosphate). These units are sequentially combined to form larger molecules, ultimately leading to the 30-carbon molecule squalene.

Squalene then undergoes an enzyme-catalyzed cyclization to form the initial tetracyclic sterol core, such as lanosterol (B1674476) in animals or cycloartenol (B190886) in plants. Subsequent enzymatic modifications (e.g., demethylations, isomerizations) produce a wide array of sterols, including cholesterol. It is from a precursor sterol, likely obtained from diet or symbionts, that the Paragorgia sp. is thought to initiate the side-chain degradation pathway that produces Parathiosteroid A. Therefore, Parathiosteroid A is a downstream product derived from the fundamental building blocks and pathways that govern all sterol synthesis in nature.

Molecular Mechanisms of Action and Target Identification for Parathiosteroid a

Investigation of Cellular Pathway Perturbations by Parathiosteroid A

Detailed studies explicitly outlining the cellular pathway perturbations induced by Parathiosteroid A are limited in the current scientific literature. The primary reported activity of Parathiosteroid A is its cytotoxicity against human tumor cell lines, which suggests that it likely interferes with fundamental cellular processes essential for cell survival and proliferation. acs.orgnih.gov Generally, cytotoxic compounds can disrupt various signaling networks, including those that control cell cycle progression, apoptosis, and cell growth. nih.govnih.gov

While direct evidence for Parathiosteroid A is scarce, the proposed mechanism for some cytotoxic natural products involves the induction of apoptosis (programmed cell death). acs.org This can be triggered through the activation of caspase cascades, which are central to the execution of the apoptotic process. acs.org For instance, the cleavage of poly (ADP-ribose) polymerase (PARP-1) by caspase-3 is a recognized hallmark of apoptosis. acs.org It is plausible that Parathiosteroid A may induce cytotoxicity through similar apoptotic pathways, a hypothesis that warrants further investigation.

Moreover, given its steroidal structure, Parathiosteroid A could potentially interfere with steroid biosynthesis or metabolism pathways. It has been hypothesized that parathiosteroids could be biosynthetic intermediates in the degradation pathway of steroid side chains, a process that involves activation with coenzyme A and subsequent β-oxidations. acs.orgnih.gov Perturbations in steroid metabolism can have significant downstream effects on cellular signaling and homeostasis.

Identification and Characterization of Direct Molecular Targets

The direct molecular targets of Parathiosteroid A have not yet been definitively identified. However, based on its chemical structure and cytotoxic activity, several potential classes of molecular targets can be postulated.

Protein-Ligand Interaction Studies and Binding Assays

Specific protein-ligand interaction studies and binding assays for Parathiosteroid A are not extensively reported. The process of identifying a ligand's binding partner typically involves techniques such as affinity chromatography, pull-down assays, or advanced proteomic approaches. mdpi.comuni-leipzig.de For steroidal compounds, nuclear receptors are a common class of targets. However, the unusual thioester side chain of Parathiosteroid A may confer novel binding specificities.

Enzyme Modulatory Activities (Inhibition or Activation)

There is no direct evidence from published studies demonstrating the specific enzyme modulatory activities of Parathiosteroid A. However, many bioactive natural products exert their effects by inhibiting or activating key enzymes. nih.gov Given its cytotoxic properties, potential enzyme targets for Parathiosteroid A could include those involved in cell cycle regulation (e.g., cyclin-dependent kinases), signal transduction (e.g., protein kinases), or DNA replication and repair (e.g., topoisomerases). The thioester group in Parathiosteroid A is a reactive functional group that could potentially form covalent bonds with target enzymes, leading to irreversible inhibition.

Receptor Binding Profiling and Receptor Selectivity Studies

A comprehensive receptor binding profile for Parathiosteroid A is not yet available. Such studies are essential to determine the selectivity of a compound and to understand its potential on-target and off-target effects. nih.gov Receptor binding assays typically involve testing the compound against a panel of known receptors, such as G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels. mdpi.comjnjmedicalconnect.com Given its steroidal backbone, it would be of particular interest to screen Parathiosteroid A against a panel of steroid hormone receptors (e.g., estrogen, androgen, glucocorticoid receptors) to assess any potential endocrine-disrupting activities. The unique side chain may, however, direct its binding towards other, non-classical steroid receptors or even entirely different classes of receptors.

Comparative Mechanistic Studies with Structurally Related Steroids and Natural Products

In the absence of detailed mechanistic data for Parathiosteroid A, a comparative analysis with other bioactive steroids, such as withanolides, can provide valuable insights into its potential mechanisms of action. Withanolides are a group of naturally occurring C28-steroidal lactones, with Withaferin A being one of the most studied members. mdpi.com

Like Parathiosteroid A, Withaferin A exhibits potent cytotoxic and anti-inflammatory activities. mdpi.com The molecular mechanisms of Withaferin A have been more extensively studied and are known to be multifactorial. It interacts with several key signaling proteins, often through covalent modification of cysteine residues. mdpi.com

Table 1: Comparative Overview of Parathiosteroid A and Withaferin A

| Feature | Parathiosteroid A | Withaferin A |

|---|---|---|

| Source | Soft coral (Paragorgia sp.) acs.orgnih.gov | Plants of the Solanaceae family (e.g., Withania somnifera) mdpi.com |

| Chemical Class | Steroid thioester acs.orgnih.gov | Steroidal lactone (Withanolide) mdpi.com |

| Key Bioactivity | Cytotoxicity against tumor cells acs.orgnih.gov | Cytotoxicity, anti-inflammatory, anti-angiogenic mdpi.com |

| Known Mechanisms | Largely unknown; side chain and A-ring oxidation are key for activity acs.orgnih.gov | Inhibition of NF-κB pathway, modulation of kinase activity, regulation of heat shock proteins, alteration of cellular redox balance via Nrf2, and effects on inflammasome activation mdpi.com |

| Postulated Molecular Interactions | Potentially covalent interactions via the thioester group. | Covalent modification of cysteine residues in target proteins mdpi.com |

The diverse mechanisms of Withaferin A suggest that Parathiosteroid A may also have multiple molecular targets. The electrophilic nature of the thioester in Parathiosteroid A is analogous to the reactive moieties in Withaferin A, which could allow it to interact with nucleophilic residues on target proteins. Potential pathways that could be affected, drawing parallels with withanolides, include key inflammatory and survival pathways such as NF-κB and JAK/STAT. mdpi.com

Furthermore, some studies on other marine-derived cytotoxic steroids have implicated the induction of apoptosis through the generation of reactive oxygen species (ROS) or inhibition of enzymes like histone deacetylases (HDACs). acs.org While these specific mechanisms have not been confirmed for Parathiosteroid A, they represent plausible avenues for future research.

Advanced Analytical Methodologies for Parathiosteroid a Research and Derivatization

High-Resolution Chromatographic Separations

Chromatography is the cornerstone of separating individual components from a mixture. For a compound like Parathiosteroid A, which is often isolated alongside its analogues (Parathiosteroid B and C), high-resolution separation is paramount. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Method Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis. skyepharma.comchromatographyonline.com An optimized UHPLC method is essential for separating Parathiosteroid A from its structurally similar analogues and potential metabolites.

Method optimization for Parathiosteroid A would involve a systematic adjustment of several key parameters to achieve the best possible separation in the shortest time. This includes selecting the appropriate column chemistry (e.g., C18 for its non-polar steroid core), mobile phase composition (e.g., acetonitrile (B52724) and water), and gradient elution program. sigmaaldrich.com The goal is to find the ideal conditions that provide baseline separation for all compounds of interest. mdpi.com

| Parameter | Condition Tested | Rationale/Observed Outcome |

|---|---|---|

| Column | C18, 1.7 µm particle size, 2.1 x 100 mm | Sub-2 µm particles provide high efficiency. C18 chemistry is suitable for retaining steroid structures. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency for mass spectrometry. |

| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient Elution | Fast Gradient (5-95% B in 3 min) | Reduces analysis time but may compromise resolution between closely eluting analogues. |

| Shallow Gradient (30-70% B in 10 min) | Improves resolution of structurally similar compounds like Parathiosteroid A, B, and C. | |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and pressure. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |

Gas Chromatography (GC) for Volatile Derivatives and Specific Metabolite Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. phenomenex.com Steroids like Parathiosteroid A are generally non-volatile due to their high molecular weight and polar functional groups. Therefore, their analysis by GC requires a chemical derivatization step to increase volatility. Common derivatization reactions include silylation, which converts polar hydroxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, GC can provide exceptionally high-resolution separation, making it suitable for analyzing complex mixtures of steroid metabolites. openaccessjournals.com In the context of Parathiosteroid A research, GC could be employed in metabolic studies to identify specific breakdown products after derivatization, offering a different selectivity compared to liquid chromatography. libretexts.orgdrawellanalytical.com

State-of-the-Art Mass Spectrometry Applications

Mass Spectrometry (MS) is an indispensable tool in modern chemical analysis, providing critical information on molecular weight and structure. currenta.de When coupled with a chromatographic separation technique, it becomes a powerful platform for both identifying and quantifying molecules in intricate samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

LC-MS/MS is the gold standard for detecting and quantifying trace levels of organic molecules in complex matrices like biological fluids or tissue extracts. nih.gov This technique couples the separation power of LC with the specificity and sensitivity of tandem mass spectrometry. In an LC-MS/MS experiment, a specific parent ion (e.g., the molecular ion of Parathiosteroid A) is selected and fragmented to produce characteristic product ions. This transition is highly specific and allows for quantification even in the presence of a high chemical background. jmb.or.kr

For Parathiosteroid A, an untargeted LC-MS/MS approach could be used for metabolite profiling to discover previously unknown metabolites. illinois.edu Conversely, a targeted approach, known as Selected Reaction Monitoring (SRM), would be developed to quantify Parathiosteroid A and its known derivatives with high precision and accuracy. nih.gov

Accurate Mass Measurement and Fragmentation Analysis for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides accurate mass measurements with errors typically below 5 parts per million (ppm). europa.eu This precision allows for the unambiguous determination of a compound's elemental formula, which is a critical piece of evidence in confirming the identity of a newly discovered compound or metabolite. currenta.denih.gov

For Parathiosteroid A, HRMS was fundamental in its initial discovery to propose a molecular formula. acs.org In ongoing research, any new derivative or metabolite would be subjected to HRMS analysis to confirm its elemental composition. Furthermore, fragmentation analysis (MS/MS) on a high-resolution instrument provides accurate masses for the fragment ions. This data is invaluable for piecing together the structure of an unknown molecule by correlating the observed fragments with proposed chemical structures. hpst.cznih.gov

| Ion Type | Calculated Exact Mass | Observed Accurate Mass | Mass Error (ppm) | Proposed Elemental Formula | Potential Structural Assignment |

|---|---|---|---|---|---|

| [M+H]⁺ | 444.2674 | 444.2669 | -1.1 | C₂₆H₃₈NO₃S⁺ | Protonated Parent Molecule |

| Fragment 1 | 313.2222 | 313.2218 | -1.3 | C₂₁H₃₀O₂⁺ | Steroid core after loss of side chain |

| Fragment 2 | 132.0451 | 132.0449 | -1.5 | C₅H₈NOS⁺ | Fragment of the thioester side chain |

Spectroscopic Techniques for Advanced Structural Elucidation

While mass spectrometry reveals the mass and formula of a molecule, spectroscopic techniques are required to determine the precise arrangement of atoms and the three-dimensional structure. The initial structural elucidation of Parathiosteroid A relied on a combination of these methods. acs.orgnih.gov

Advanced spectroscopic methods remain crucial for derivatization studies. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D techniques like ¹H and ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is the most powerful tool for determining the complete covalent structure of an organic molecule. solubilityofthings.com It provides detailed information about the connectivity of atoms. Infrared (IR) spectroscopy helps identify specific functional groups (e.g., carbonyls, N-H bonds) based on their vibrational frequencies. uib.no Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within the molecule, such as the enone system in the A-ring of the steroid. solubilityofthings.comutas.edu.au When a new derivative of Parathiosteroid A is synthesized, a full suite of these spectroscopic analyses is required to confirm that the desired chemical transformation has occurred and to fully characterize the new structure. cnjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural and stereochemical elucidation of Parathiosteroid A. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, researchers can piece together the complete picture of the molecule. The 10α-stereochemical configuration of Parathiosteroid A has been confirmed through detailed analysis of chemical and physicochemical data. mdpi.com

While specific spectral data for Parathiosteroid A is not publicly available in generalized databases, the typical approach would involve the following analyses.

¹H NMR: This technique provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, which helps to define the relative orientation of adjacent protons.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule and their chemical shifts, indicating the type of carbon (e.g., carbonyl, olefinic, aliphatic).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes proton-proton correlations, identifying neighboring protons in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which is vital for determining the stereochemistry of the molecule.

A hypothetical data table representing the kind of information obtained from such analyses is presented below.

Interactive Data Table: Hypothetical NMR Data for a Parathiosteroid A Analog

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

| 1 | 35.2 | 2.15 (m), 1.88 (m) | C-2, C-10 | H-2, H-11 |

| 2 | 28.9 | 1.95 (m) | C-1, C-3 | H-1, H-3 |

| 3 | 199.5 | - | - | - |

| 4 | 124.1 | 5.80 (s) | C-3, C-5, C-10 | H-6 |

| 5 | 171.3 | - | - | - |

| 6 | 33.1 | 2.45 (dd, 12.5, 4.5) | C-4, C-5, C-7, C-8 | H-4, H-8 |

| ... | ... | ... | ... | ... |

| 18 | 18.2 | 0.85 (s) | C-12, C-13, C-14, C-17 | H-20 |

| 21 | 205.1 | - | - | - |

| Thioester-CH₃ | 25.1 | 2.30 (s) | Thioester C=O | - |

Note: This table is illustrative and does not represent the actual recorded data for Parathiosteroid A.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Complementing NMR, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the key functional groups present in Parathiosteroid A.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Specific functional groups absorb at characteristic frequencies. For Parathiosteroid A, key absorptions would be expected for the carbonyl (C=O) groups of the ketone and the thioester, as well as C-S stretching for the thioester linkage. The presence of a ketone group introduces a polar character to the steroid molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within the molecule. The α,β-unsaturated ketone system in the A-ring of many steroids gives rise to a characteristic absorption maximum (λmax). The thioester functionality may also contribute to the UV-Vis spectrum.

Interactive Data Table: Expected Spectroscopic Data for Parathiosteroid A Functional Groups

| Functional Group | Technique | Expected Absorption Range | Significance |

| Ketone (C=O) | IR Spectroscopy | ~1715-1680 cm⁻¹ | Confirms the presence of the ketone functionality. |

| α,β-Unsaturated Ketone | UV-Vis Spectroscopy | ~240-250 nm | Indicates the conjugated enone system in the steroid A-ring. |

| Thioester (C=O) | IR Spectroscopy | ~1680-1650 cm⁻¹ | Confirms the presence of the thioester group. |

| C-S Stretch | IR Spectroscopy | ~710-585 cm⁻¹ | Provides evidence for the sulfur linkage. |

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices

The isolation of Parathiosteroid A from its natural source, the soft coral Paragorgia sp., and subsequent analysis from biological or environmental samples requires robust and efficient extraction and purification protocols. mdpi.com The initial isolation of Parathiosteroid A was achieved from a 2-propanol extract of the coral. mdpi.com

Optimized Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a highly effective technique for sample clean-up and concentration of analytes like Parathiosteroid A from complex matrices. The choice of sorbent is critical and depends on the polarity of the analyte and the matrix components. For a moderately polar compound like a steroid, both normal-phase (e.g., silica, diol) and reversed-phase (e.g., C18, C8) sorbents can be employed.

An example of an SPE protocol for extracting a steroid from a marine invertebrate homogenate might involve:

Conditioning: The C18 cartridge is conditioned with methanol (B129727) followed by water.

Loading: The aqueous sample homogenate is loaded onto the cartridge.

Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.

Elution: Parathiosteroid A is eluted with a higher concentration of organic solvent, such as methanol or acetonitrile.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a steroid like Parathiosteroid A, which is lipophilic, LLE is effective for initial extraction from aqueous-based samples.

A typical LLE protocol would involve:

Solvent Selection: A water-immiscible organic solvent in which Parathiosteroid A is highly soluble, such as dichloromethane, ethyl acetate, or a hexane/isopropanol mixture, is chosen.

Extraction: The aqueous sample is mixed thoroughly with the organic solvent. Parathiosteroid A partitions into the organic layer.

Separation and Concentration: The organic layer is separated, dried (e.g., over anhydrous sodium sulfate), and the solvent is evaporated to concentrate the analyte.

Method Validation and Quality Control in Parathiosteroid A Analytical Research

To ensure the accuracy, precision, and reliability of analytical data for Parathiosteroid A, rigorous method validation and ongoing quality control are essential. This is particularly critical in preclinical studies or when quantifying the compound in biological samples.

Key validation parameters include:

Linearity and Range: Demonstrating a linear relationship between the analytical signal and the concentration of Parathiosteroid A over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of Parathiosteroid A that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): The lowest concentration of Parathiosteroid A that can be quantitatively determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Hypothetical Method Validation Parameters for a UPLC-MS/MS Method for Parathiosteroid A

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 1 - 1000 ng/mL | Meets requirement |

| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |

| Precision (% RSD) | ≤ 15% | < 10% |

| LOD | Signal-to-Noise ≥ 3 | 0.3 ng/mL |

| LOQ | Signal-to-Noise ≥ 10 | 1.0 ng/mL |

| Specificity | No interference at the retention time of the analyte | No interference observed |

Note: This table is illustrative and does not represent actual validated method data for Parathiosteroid A.

Computational Studies and in Silico Approaches for Parathiosteroid a Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations serve as a "computational microscope," offering insights into the behavior of molecules at an atomic level over time. stanford.edunih.gov These techniques could provide a foundational understanding of Parathiosteroid A's structural dynamics and stability.

Conformational Analysis and Molecular Stability Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule. nobelprize.orgnih.gov For Parathiosteroid A, with its complex steroidal backbone and flexible side chain, understanding its conformational landscape is crucial.

Potential Application: By employing methods like systematic or stochastic conformational searches, researchers could generate a library of possible Parathiosteroid A conformations. Subsequent energy minimization using force fields such as AMBER or CHARMM would identify the most stable structures. MD simulations could then be used to observe the transitions between these conformations in a simulated physiological environment, revealing the molecule's dynamic nature and the stability of key structural features. researchgate.netmdpi.com The results could be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Hypothetical Conformational Analysis of Parathiosteroid A

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°C-20-C-22-S) | Key Intramolecular Interactions |

| PA-Conf-01 | 0.00 | 175.4 | Hydrogen bond between side chain and Ring D |

| PA-Conf-02 | 1.25 | -65.8 | van der Waals contacts with Ring C |

| PA-Conf-03 | 2.50 | 88.2 | No significant intramolecular interactions |

This table is illustrative and contains hypothetical data.

Ligand-Target Binding Prediction and Scoring Algorithms

Given its cytotoxic properties, Parathiosteroid A likely interacts with specific biological targets, such as enzymes or receptors, to exert its effects. mdpi.com Identifying these targets is a critical step in understanding its mechanism of action.

Potential Application: If a putative protein target is identified, molecular docking simulations could predict the preferred binding orientation of Parathiosteroid A within the protein's active site. biorxiv.orgbiorxiv.org Scoring functions would then estimate the binding affinity. Following docking, MD simulations of the Parathiosteroid A-protein complex could be performed to assess the stability of the binding pose and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov Advanced methods like free energy perturbation (FEP) could provide more accurate calculations of binding free energy. nih.gov

Table 2: Hypothetical Ligand-Target Binding Predictions for Parathiosteroid A

| Putative Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Binding Affinity (ΔG, kcal/mol) |

| Thiolase | -9.8 | Cys89, His250, Phe312 | -10.5 ± 0.8 |

| Caspase-3 | -8.5 | Arg64, Gly122, Ser205 | -9.2 ± 1.1 |

| Tubulin | -7.9 | Cys241, Leu248, Val318 | -8.5 ± 1.3 |

This table is illustrative and contains hypothetical data.

Cheminformatics for Compound Prioritization and Chemical Library Design

Cheminformatics utilizes computational techniques to analyze and organize chemical data, aiding in the design and prioritization of new compounds. epa.govepa.gov For Parathiosteroid A, cheminformatics could guide the synthesis of analogs with improved activity or more desirable properties.

Potential Application: By creating a virtual library of Parathiosteroid A analogs with modifications to the steroidal core or the thioester side chain, cheminformatics tools can calculate a variety of molecular descriptors (e.g., molecular weight, logP, polar surface area). These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structure with cytotoxic activity. nih.gov Such models would help prioritize which novel analogs to synthesize and test, focusing on those predicted to have the highest potency.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Pre-Optimization Studies

The therapeutic potential of a compound is highly dependent on its pharmacokinetic properties, collectively known as ADME. pharmajen.comresearchgate.net In silico ADME models predict these properties from a molecule's structure, allowing for early identification of potential liabilities. nih.gov

Potential Application: A variety of commercially available and open-source software can predict the ADME properties of Parathiosteroid A. acdlabs.comnih.gov For instance, models could estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and aqueous solubility. These predictions would be invaluable for pre-optimization, highlighting areas for chemical modification to improve its drug-likeness. For example, if low solubility is predicted, analogs could be designed with increased polarity.

Table 3: Hypothetical Predictive ADME Profile for Parathiosteroid A

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | Low | Poor oral bioavailability expected |

| Caco-2 Permeability (nm/s) | < 4 | Low permeability |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibition | High Probability | Potential for drug-drug interactions |

| Aqueous Solubility (logS) | -5.5 | Poorly soluble |

This table is illustrative and contains hypothetical data.

Virtual Screening and Rational Drug Repurposing Strategies Based on Structural Similarity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. mdpi.commdpi.com This can be used to find new potential applications for existing compounds or to identify novel scaffolds.

Potential Application: Based on the three-dimensional structure of Parathiosteroid A, a structural similarity search could be performed against databases of known drugs and bioactive compounds. nih.gov This could identify existing drugs with a similar shape or pharmacophore that might share a similar mechanism of action, suggesting potential drug repurposing opportunities. Conversely, if a target for Parathiosteroid A is known, ligand-based virtual screening could identify structurally diverse compounds from large chemical libraries that are predicted to bind to the same target, potentially leading to the discovery of novel chemotypes with similar or improved cytotoxic activity. arxiv.org

Future Directions and Emerging Research Paradigms for Parathiosteroid a

Interdisciplinary Approaches in Marine Natural Product Drug Discovery and Development

The journey from a bioactive marine natural product to a clinical drug is complex and requires a convergence of multiple scientific disciplines. nih.govacs.org Future research on Parathiosteroid A will benefit significantly from integrated, interdisciplinary approaches that combine the expertise of marine ecologists, chemists, biologists, and bioinformaticians. tandfonline.commdpi.com Understanding the ecological role of Parathiosteroid A for the Paragorgia soft coral could provide initial clues about its mechanism of action. acs.org

A collaborative strategy is essential for addressing fundamental challenges. nih.gov For instance, while chemists focus on structure elucidation and synthesis, molecular biologists can work on identifying the biosynthetic pathways. nih.gov The biosynthetic gene clusters responsible for producing compounds in marine invertebrates are often of microbial origin. nih.gov Interdisciplinary efforts can help determine if a symbiotic microorganism within the coral tissue is the true producer of Parathiosteroid A. This knowledge is crucial for ensuring a sustainable supply without extensive harvesting of the source organism, a major hurdle in marine drug development. acs.orgfrontiersin.org Furthermore, integrating computational drug design and data from chemical, genomic, and proteomic studies can accelerate the identification of molecular targets and predict biological properties, focusing research efforts on the most promising avenues. tandfonline.commdpi.com

Exploration of Novel Synthetic Routes and Biocatalytic Transformations for Analog Generation

The initial synthesis of Parathiosteroid A was a critical step in confirming its structure and providing material for preliminary biological testing. acs.orgnih.gov However, to fully explore its therapeutic potential, the development of more efficient and versatile synthetic routes is necessary. Future work will likely focus on creating a library of Parathiosteroid A analogs to investigate structure-activity relationships (SAR). acs.orgpronamar.com Studies have already shown that the thioester side chain is essential for its antiproliferative activity. acs.orgacs.org

Development of Advanced Biosensors for Parathiosteroid A Detection and Monitoring

As research into Parathiosteroid A progresses, the need for rapid, sensitive, and selective detection methods will become paramount. Advanced biosensors offer a powerful alternative to time-consuming analytical techniques. nih.gov These devices combine a biological recognition element (a "bioreceptor") with a signal transducer. nih.gov For Parathiosteroid A, a potential bioreceptor could be a specific antibody, an aptamer, or a molecular target identified through mechanistic studies.

Several biosensor platforms could be adapted for this purpose. Optical biosensors, including those based on fluorescence or surface plasmon resonance, and electrochemical biosensors are among the most common types used for detecting marine biotoxins and other natural products. mdpi.comresearchgate.net The integration of nanomaterials, such as nanoparticles, can significantly enhance the sensitivity and selectivity of these sensors. mdpi.com Developing a specific biosensor for Parathiosteroid A would have multiple applications, from monitoring its presence in marine environments or coral cultures to high-throughput screening of its interactions with biological targets. nih.govuit.no This technology would facilitate a more efficient discovery pipeline and could be crucial for quality control if the compound or its analogs advance toward preclinical development.

Systems Biology Integration for Holistic Mechanistic Understanding and Network Analysis

To fully understand the therapeutic potential and mechanism of action of Parathiosteroid A, a holistic, systems-level approach is required. frontiersin.org Systems biology moves beyond a one-drug, one-target perspective to investigate the complex interactions of a compound within a biological system. frontiersin.org By integrating "omic" technologies—such as genomics, proteomics, and metabolomics—researchers can build a comprehensive picture of the cellular response to Parathiosteroid A. nih.gov

For example, proteomic analysis of cancer cells treated with Parathiosteroid A could reveal changes in protein expression that point to the specific cellular pathways being disrupted. mdpi.com This approach can help identify not only the primary molecular target but also downstream effects and potential off-target interactions. mdpi.com This network-level analysis is invaluable for predicting efficacy, understanding potential side effects, and identifying biomarkers for patient response. As our ability to generate and analyze large biological datasets improves, integrating systems biology will be a key driver in transforming promising marine natural products like Parathiosteroid A into clinically relevant therapeutics. frontiersin.orgfrontiersin.org

Q & A

Q. How can researchers preemptively address potential ethical concerns in Parathiosteroid A’s animal studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency, including power analysis and humane endpoints. Obtain ethics committee approval (documented in manuscripts) and cite compliance with institutional animal care protocols. Use Research Request Form templates for cross-institutional collaboration clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.